- 4-Heterocyclyl-2,2-dimethyl-3-chromanol derivatives as antihypertensives and antiarrhythmics, their preparation, and formulations containing them, European Patent Organization, , ,
Cas no 96530-81-3 (4-fluoro-2-methoxy-pyridine)

4-fluoro-2-methoxy-pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-2-methoxypyridine
- 2-METHOXY-4-FLUOROPYRIDINE
- fluoromethoxypyridine
- NSC 361062
- PYRIDINE, 4-FLUORO-2-METHOXY-
- 4-fluoro-2-methoxy-pyridine
- NSC361062
- PubChem6596
- 4-fluoranyl-2-methoxy-pyridine
- FCH855243
- VP12345
- AB53299
- PC200266
- AX8149718
- AB0020655
- V1620
- 530F813
- A845605
- J-
- 4-Fluoro-2-methoxypyridine (ACI)
- NSC-361062
- SCHEMBL9315185
- EN300-121454
- CS-W006596
- FE-0211
- MFCD09835267
- DB-027594
- AKOS006284575
- RGWFJFBUHTUVMV-UHFFFAOYSA-N
- SY107590
- 96530-81-3
- J-515341
- DTXSID70320545
-
- MDL: MFCD09835267
- インチ: 1S/C6H6FNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3
- InChIKey: RGWFJFBUHTUVMV-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(OC)N=CC=1
計算された属性
- せいみつぶんしりょう: 127.04300
- どういたいしつりょう: 127.043341977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 89.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 22.1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.47
- PSA: 22.12000
- LogP: 1.22930
- じょうきあつ: No data available
4-fluoro-2-methoxy-pyridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H302 (100%) H312 (100%) H315 (100%)
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
4-fluoro-2-methoxy-pyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-fluoro-2-methoxy-pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-121454-0.1g |
4-fluoro-2-methoxypyridine |
96530-81-3 | 95% | 0.1g |
$29.0 | 2023-02-15 | |
Enamine | EN300-121454-5.0g |
4-fluoro-2-methoxypyridine |
96530-81-3 | 95% | 5.0g |
$206.0 | 2023-02-15 | |
Chemenu | CM173699-25g |
4-Fluoro-2-methoxypyridine |
96530-81-3 | 98% | 25g |
$296 | 2022-06-09 | |
Enamine | EN300-121454-0.25g |
4-fluoro-2-methoxypyridine |
96530-81-3 | 95% | 0.25g |
$32.0 | 2023-02-15 | |
Enamine | EN300-121454-0.5g |
4-fluoro-2-methoxypyridine |
96530-81-3 | 95% | 0.5g |
$42.0 | 2023-02-15 | |
Oakwood | 208735-5g |
4-Fluoro-2-methoxypyridine |
96530-81-3 | 99% | 5g |
$278.00 | 2024-07-19 | |
Chemenu | CM173699-25g |
4-Fluoro-2-methoxypyridine |
96530-81-3 | 98% | 25g |
$542 | 2021-08-05 | |
eNovation Chemicals LLC | D508055-250mg |
4-Fluoro-2-Methoxypyridine |
96530-81-3 | 97% | 250mg |
$100 | 2024-05-24 | |
Oakwood | 208735-1g |
4-Fluoro-2-methoxypyridine |
96530-81-3 | 99% | 1g |
$89.00 | 2024-07-19 | |
eNovation Chemicals LLC | K14721-50g |
4-Fluoro-2-methoxypyridine |
96530-81-3 | 97% | 50g |
$2500 | 2023-09-03 |
4-fluoro-2-methoxy-pyridine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Fluorinated heterocyclic compounds. 4-Fluoro-2-pyridoneJournal of Heterocyclic Chemistry, 1985, 22(1), 145-7,
4-fluoro-2-methoxy-pyridine Raw materials
4-fluoro-2-methoxy-pyridine Preparation Products
4-fluoro-2-methoxy-pyridine 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
4-fluoro-2-methoxy-pyridineに関する追加情報
Recent Advances in the Application of 4-Fluoro-2-Methoxy-Pyridine (CAS: 96530-81-3) in Chemical Biology and Pharmaceutical Research
4-Fluoro-2-methoxy-pyridine (CAS: 96530-81-3) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and electronic properties. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief synthesizes the latest findings on the synthesis, applications, and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.
One of the most significant advancements in the use of 4-fluoro-2-methoxy-pyridine is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a key intermediate in the development of selective JAK2 inhibitors, which are critical for treating myeloproliferative neoplasms. The fluorine atom at the 4-position enhances binding affinity to the kinase domain, while the methoxy group at the 2-position improves metabolic stability, making it an attractive scaffold for further optimization.
In addition to its applications in kinase inhibitor development, 4-fluoro-2-methoxy-pyridine has also been explored as a precursor for radiopharmaceuticals. A recent study in Nuclear Medicine and Biology reported its use in the synthesis of fluorine-18 labeled probes for positron emission tomography (PET) imaging. The compound's ability to undergo facile nucleophilic aromatic substitution with [18F]fluoride makes it particularly valuable for creating imaging agents targeting neurodegenerative diseases and cancer.
Mechanistic studies have provided deeper insights into the reactivity of 4-fluoro-2-methoxy-pyridine. Research published in Organic Letters (2023) elucidated the compound's participation in palladium-catalyzed cross-coupling reactions, enabling the construction of complex heterocyclic systems. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups creates a unique electronic environment that facilitates regioselective functionalization, opening new avenues for structure-activity relationship studies.
The pharmaceutical industry has shown increasing interest in 4-fluoro-2-methoxy-pyridine as evidenced by recent patent filings. Several major pharmaceutical companies have disclosed applications of this scaffold in their drug discovery programs, particularly for central nervous system (CNS) targets. Its favorable physicochemical properties, including appropriate lipophilicity and hydrogen bonding capacity, contribute to its growing popularity in medicinal chemistry.
Looking forward, researchers are exploring the potential of 4-fluoro-2-methoxy-pyridine in emerging areas such as targeted protein degradation and covalent inhibitor design. Preliminary results suggest that modifications of this core structure can yield potent proteolysis targeting chimeras (PROTACs) with improved pharmacokinetic profiles. As synthetic methodologies continue to advance, we anticipate seeing more innovative applications of this versatile building block in chemical biology and drug discovery.
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